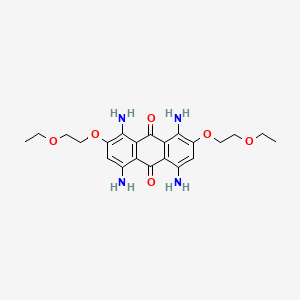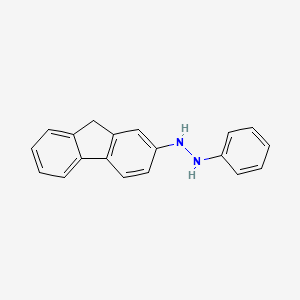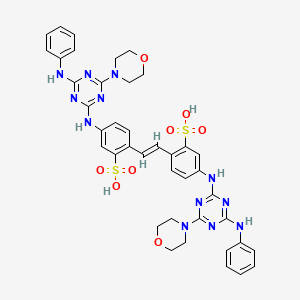
Tinopal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tinopal is a fluorescent optical brightener, primarily used to enhance the appearance of color in various materials by absorbing ultraviolet light and re-emitting it as visible blue light. This compound is widely utilized in industries such as textiles, detergents, and plastics to impart a bright, white appearance to products. The chemical composition of this compound includes 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tinopal is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 2,5-thiophenediyl with 5-tert-butyl-1,3-benzoxazole under controlled conditions. The reaction typically requires a solvent such as chloroform or dimethyl formamide and is conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously controlled to maintain product consistency and quality. The process involves the use of high-purity raw materials and solvents, followed by purification steps such as recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Tinopal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its optical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like chlorosulfonic acid can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the this compound structure .
Applications De Recherche Scientifique
Tinopal has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological samples.
Medicine: Investigated for potential use in diagnostic imaging due to its fluorescent properties.
Industry: Widely used in the textile and detergent industries to enhance the brightness of fabrics and cleaning products
Mécanisme D'action
The mechanism by which Tinopal exerts its effects involves the absorption of ultraviolet light and the subsequent emission of visible blue lightThe molecular targets include the chromophores within the this compound molecule, which are responsible for its brightening effects .
Comparaison Avec Des Composés Similaires
Fluorescent Brightener 28: Another optical brightener with similar applications.
Fluorescent Brightener 351: Known for its high stability and brightening effects.
Fluorescent Brightener 220: Used in various industrial applications for its excellent brightening properties
Uniqueness of Tinopal: this compound stands out due to its exceptional heat resistance, high chemical stability, and brilliant bluish whitening effects. Its compatibility with a wide range of resins and substrates makes it a versatile choice for various applications .
Propriétés
Numéro CAS |
32466-46-9 |
|---|---|
Formule moléculaire |
C40H40N12O8S2 |
Poids moléculaire |
881.0 g/mol |
Nom IUPAC |
5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C40H40N12O8S2/c53-61(54,55)33-25-31(43-37-45-35(41-29-7-3-1-4-8-29)47-39(49-37)51-17-21-59-22-18-51)15-13-27(33)11-12-28-14-16-32(26-34(28)62(56,57)58)44-38-46-36(42-30-9-5-2-6-10-30)48-40(50-38)52-19-23-60-24-20-52/h1-16,25-26H,17-24H2,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b12-11+ |
Clé InChI |
YGUMVDWOQQJBGA-VAWYXSNFSA-N |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=CC=C8 |
Numéros CAS associés |
16090-02-1 (di-hydrochloride salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


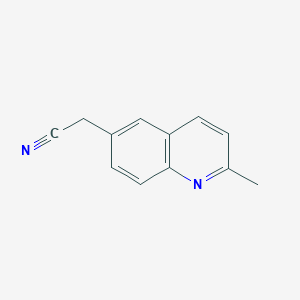
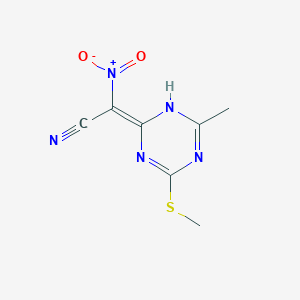
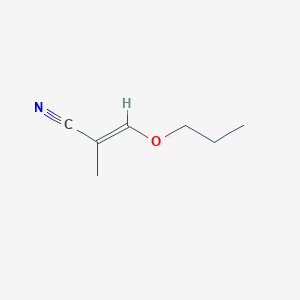
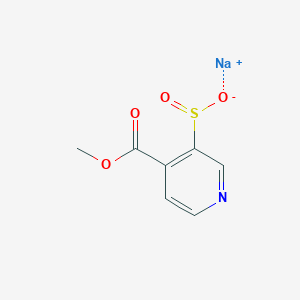
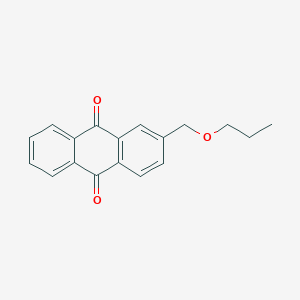
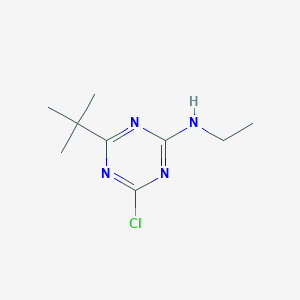
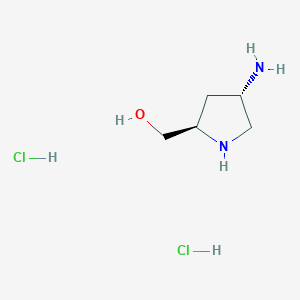
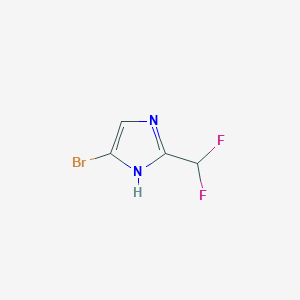
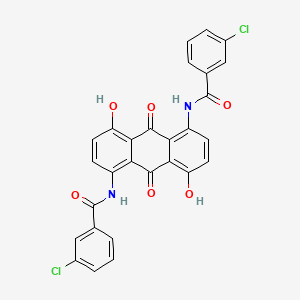
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)
![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
